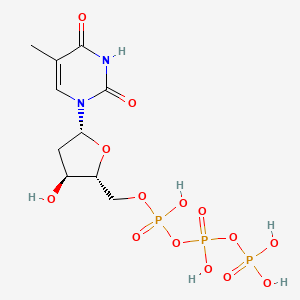

dTTP

Description

Thymidine 5'-triphosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Thymidine-5'-triphosphate has been reported in Homo sapiens and Bos taurus with data available.

dTTP is a metabolite found in or produced by Saccharomyces cerevisiae.

RN given refers to parent cpd

Properties

IUPAC Name |

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N2O14P3/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVNXKFIZYSCEB-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N2O14P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27821-54-1 (tri-hydrochloride salt) | |

| Record name | Thymidine 5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000365082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30189998 | |

| Record name | Thymidine 5'-triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless solid; [GE Healthcare MSDS], Solid | |

| Record name | Thymidine 5'-triphosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18015 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Thymidine 5'-triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001342 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

365-08-2 | |

| Record name | dTTP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=365-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymidine 5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000365082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymidine 5'-triphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02452 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thymidine 5'-triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thymidine 5'-(tetrahydrogen triphosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THYMIDINE TRIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QOP4K539MU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thymidine 5'-triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001342 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide on the Precice Role of Deoxythymidine Triphosphate (dTTP) in DNA Replication

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxythymidine triphosphate (dTTP) is a cornerstone of DNA replication and repair. As one of the four essential deoxynucleoside triphosphates (dNTPs), its primary role is to serve as a substrate for DNA polymerases, providing both the thymine base for Watson-Crick pairing with adenine and the necessary energy for the formation of the phosphodiester backbone.[1][2] The fidelity of DNA replication is critically dependent on the precise regulation of intracellular dTTP pools; imbalances can lead to genomic instability and are implicated in various disease states, including cancer.[1][3][4] Consequently, the pathways governing dTTP synthesis are significant targets for antiviral and anticancer therapeutics.[5] This guide provides an in-depth examination of the multifaceted role of dTTP, from its synthesis and incorporation into the nascent DNA strand to its significance in maintaining genomic integrity and its exploitation in drug development.

The Molecular Profile and Synthesis of dTTP

Deoxythymidine triphosphate is a nucleotide composed of a thymine base, a deoxyribose sugar, and a triphosphate group.[1] The absence of a hydroxyl group at the 2' position of the deoxyribose sugar is a defining feature of the building blocks of DNA. The triphosphate moiety is a high-energy structure, and the cleavage of the bond between the alpha and beta phosphates provides the energy to drive the polymerization reaction.[6][7]

The intracellular concentration of dTTP is tightly regulated through two main pathways: the de novo pathway and the salvage pathway.

-

De Novo Synthesis: This pathway synthesizes dTTP from simpler precursor molecules. A key and rate-limiting step is the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) by the enzyme thymidylate synthase (TS) .[8][9][10] This reaction is unique in that it involves the transfer of a methyl group from 5,10-methylenetetrahydrofolate.[9] dTMP is then sequentially phosphorylated by kinases to form dTDP and finally dTTP.[10]

-

Salvage Pathway: This pathway recycles thymidine from degraded DNA. The enzyme thymidine kinase (TK) phosphorylates thymidine to form dTMP, which then enters the same phosphorylation cascade as in the de novo pathway to generate dTTP.[11]

The regulation of these pathways is crucial for maintaining a balanced pool of dNTPs, which is essential for accurate DNA replication.[12][13]

The Core Function: A Substrate for DNA Polymerase

The central role of dTTP is to act as a building block during DNA replication.[1][14] The process of its incorporation into a growing DNA strand is a highly orchestrated event catalyzed by DNA polymerase.

Mechanism of Incorporation:

-

Template Recognition: The DNA polymerase reads the template strand. When it encounters an adenine (A) base, it selectively binds a complementary dTTP from the surrounding nucleotide pool.

-

Watson-Crick Base Pairing: The thymine base of the incoming dTTP forms two hydrogen bonds with the adenine on the template strand.[14] This specific pairing is a fundamental principle of DNA replication, ensuring the accurate transfer of genetic information.[15]

-

Phosphodiester Bond Formation: The 3'-hydroxyl group of the terminal nucleotide on the primer strand acts as a nucleophile, attacking the alpha-phosphate of the incoming dTTP.[7][16] This reaction, facilitated by magnesium ions in the active site of the polymerase, results in the formation of a phosphodiester bond and the release of pyrophosphate (PPi).[6][7][16]

-

Chain Elongation: The newly added nucleotide becomes the new terminus of the growing strand, ready for the next cycle of incorporation.

Visualizing dTTP Incorporation

The following diagram illustrates the key steps of dTTP incorporation into a nascent DNA strand by DNA polymerase.

Caption: Workflow of dTTP incorporation by DNA polymerase.

Ensuring Replication Fidelity: The Importance of Balanced dTTP Pools

The accuracy of DNA replication is paramount to prevent mutations. The cell employs several mechanisms to ensure fidelity, and the concentration of dTTP plays a critical role in this process.

An imbalance in the dNTP pools, including either a deficiency or an excess of dTTP, can compromise replication fidelity.[1][3]

-

Increased Misincorporation: An excess of one dNTP relative to others can increase the likelihood of its misincorporation by DNA polymerase.[17] For example, a high dTTP:dCTP ratio might lead to the misincorporation of thymine opposite a guanine.

-

Reduced Proofreading Efficiency: DNA polymerases have a 3' to 5' exonuclease activity that serves as a proofreading mechanism to remove misincorporated nucleotides. High concentrations of the next correct nucleotide can promote the extension of the mismatched primer, effectively outcompeting the exonuclease activity and leading to the fixation of a mutation.[18]

-

Frameshift Mutations: Imbalances in dNTP pools have also been shown to increase the rate of frameshift mutations, particularly in repetitive sequences.[19]

Studies in yeast have demonstrated that elevated dTTP and dCTP concentrations lead to increased replication errors, including both substitutions and single-base deletions.[17][20]

| Condition | Primary Consequence | Mechanism |

| dTTP Deficiency | Stalling of replication forks, increased uracil incorporation | Insufficient substrate for DNA polymerase opposite adenine. dUTP may be incorporated instead. |

| dTTP Excess | Increased T:G mismatches, reduced proofreading | Higher probability of misincorporation opposite non-complementary bases. |

dTTP in the Crosshairs: A Target for Therapeutics

The critical role of dTTP in DNA replication makes its synthesis pathway an attractive target for the development of antiviral and anticancer drugs. The general strategy is to either inhibit the production of dTTP or to introduce analogues that terminate DNA chain elongation.

Anticancer Therapy: 5-Fluorouracil (5-FU)

5-Fluorouracil is a widely used chemotherapeutic agent that primarily targets thymidylate synthase (TS).[8]

-

Mechanism of Action: 5-FU is a prodrug that is converted intracellularly to fluorodeoxyuridine monophosphate (FdUMP).[21] FdUMP forms a stable ternary complex with thymidylate synthase and the folate cofactor, effectively inhibiting the enzyme.[22][23] This blockage of TS prevents the conversion of dUMP to dTMP, leading to a depletion of the dTTP pool.[5][21] The resulting "thymineless death" is particularly effective against rapidly dividing cancer cells, which have a high demand for dTTP for DNA synthesis.[5][24]

Antiviral Therapy: Zidovudine (AZT)

Zidovudine, also known as AZT, is a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection.[25]

-

Mechanism of Action: AZT is a thymidine analogue where the 3'-hydroxyl group is replaced by an azido group.[26] It is taken up by cells and phosphorylated to its active triphosphate form, AZT-triphosphate (AZT-TP).[27][28] HIV's reverse transcriptase, the enzyme responsible for converting the viral RNA genome into DNA, has a higher affinity for AZT-TP than human DNA polymerases.[25] Reverse transcriptase mistakenly incorporates AZT-TP into the growing viral DNA chain opposite an adenine.[27][29] Because the azido group at the 3' position cannot form a phosphodiester bond with the next incoming nucleotide, DNA chain elongation is terminated, halting viral replication.[26][27]

Visualizing Therapeutic Intervention

The following diagram illustrates the points of intervention for 5-FU and AZT in the context of dTTP's role.

Caption: Therapeutic targeting of dTTP synthesis and incorporation.

Experimental Methodologies

Studying the role of dTTP in DNA replication requires robust experimental protocols. Below are outlines of key methodologies.

Protocol 1: Measurement of Intracellular dNTP Pools by HPLC

Objective: To quantify the concentration of dTTP and other dNTPs within a cell population. This is crucial for studying the effects of drugs or genetic mutations on nucleotide metabolism.

Methodology:

-

Cell Culture and Harvest: Grow cells to the desired confluency. Harvest a known number of cells by trypsinization, followed by washing with ice-cold phosphate-buffered saline (PBS).

-

Extraction: Lyse the cell pellet with a cold extraction buffer (e.g., 60% methanol or 0.5 M perchloric acid). This step precipitates proteins and macromolecules while keeping small molecules like dNTPs in solution.

-

Neutralization and Clarification: If using an acid extraction, neutralize the supernatant with a base (e.g., potassium hydroxide). Centrifuge at high speed to remove any precipitate.

-

HPLC Analysis: Inject the clarified supernatant onto a high-performance liquid chromatography (HPLC) system equipped with a strong anion-exchange column.

-

Detection and Quantification: Use a UV detector to monitor the column effluent at a specific wavelength (typically 260 nm). The retention time of each dNTP peak is compared to known standards. The area under the peak is proportional to the concentration, allowing for quantification.

Protocol 2: In Vitro DNA Polymerase Activity Assay

Objective: To measure the efficiency and fidelity of dTTP incorporation by a purified DNA polymerase. This is essential for characterizing enzyme kinetics and the effects of inhibitors.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing a buffer, a primed DNA template (a single-stranded template annealed to a shorter, complementary primer), purified DNA polymerase, and a mix of dATP, dGTP, dCTP, and the dTTP to be tested. One of the dNTPs is often radiolabeled (e.g., [α-³²P]dATP) or the primer is fluorescently labeled for detection.

-

Initiation and Incubation: Initiate the reaction by adding the DNA polymerase or Mg²⁺. Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C for human polymerases, 72°C for Taq polymerase).

-

Quenching: Stop the reaction at various time points by adding a quenching solution, such as EDTA, which chelates the Mg²⁺ ions necessary for polymerase activity.

-

Analysis: Separate the reaction products (extended primers) from the unincorporated nucleotides using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualization and Quantification: Visualize the extended products by autoradiography (for radiolabeled nucleotides) or fluorescence imaging.[30][31] The intensity of the bands corresponding to the elongated DNA strands provides a measure of the polymerase activity.[32][33]

Conclusion

Deoxythymidine triphosphate is far more than a simple building block; it is a central player in the complex symphony of DNA replication. Its precise synthesis, regulated availability, and accurate incorporation are fundamental to maintaining genomic stability. The critical nature of dTTP is underscored by the success of therapeutic strategies that target its metabolism to combat cancer and viral infections. A thorough understanding of the intricate roles of dTTP continues to be a vital area of research, offering further opportunities for the development of novel diagnostics and targeted therapies.

References

-

Zidovudine - Wikipedia. Wikipedia. [Link]

-

Mechanism of thymidylate synthase inhibition by 5-FU. ResearchGate. [Link]

-

Zidovudine Pathway, Pharmacokinetics/Pharmacodynamics. PharmGKB. [Link]

-

What is the mechanism of Zidovudine? Patsnap Synapse. [Link]

-

Azt - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Pediatric Oncall. [Link]

-

AZT | Antiviral Drug, AIDS Treatment, Mechanism of Action, & Facts. Britannica. [Link]

-

5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. National Institutes of Health. [Link]

-

The pools of the dNTPs required for DNA replication are regulated by... ResearchGate. [Link]

-

Mechanisms of dNTP supply that play an essential role in maintaining genome integrity in eukaryotic cells. National Institutes of Health. [Link]

-

What Is Deoxythymidine Triphosphate (dTTP)? Excedr. [Link]

-

Effect of a dCTP:dTTP pool imbalance on DNA replication fidelity in Friend murine erythroleukemia cells. PubMed. [Link]

-

Increased and Imbalanced dNTP Pools Symmetrically Promote Both Leading and Lagging Strand Replication Infidelity. PLOS Genetics. [Link]

-

DTTP Definition. Fiveable. [Link]

-

Genome-wide analysis of the specificity and mechanisms of replication infidelity driven by imbalanced dNTP pools. Nucleic Acids Research, Oxford Academic. [Link]

-

Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism. PubMed. [Link]

-

The effects of dNTP pool imbalances on frameshift fidelity during DNA replication. PubMed. [Link]

-

Effect of dNTP pool alterations on fidelity of leading and lagging strand DNA replication in E. coli. National Institutes of Health. [Link]

-

Characterization of a novel DNA polymerase activity assay enabling sensitive, quantitative and universal detection of viable microbes. Nucleic Acids Research, Oxford Academic. [Link]

-

Polymerase synthesis of four-base DNA from two stable dimeric nucleotides. Nucleic Acids Research, Oxford Academic. [Link]

-

Phosphodiester bond - Wikipedia. Wikipedia. [Link]

-

dCTP: Role, Applications, and Importance in DNA Synthesis. baseclick GmbH. [Link]

-

Watching DNA polymerase η make a phosphodiester bond. National Institutes of Health. [Link]

-

Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil: Is it time to move forward? PubMed Central. [Link]

-

Targeting Nucleotide Biosynthesis: A Strategy for Improving the Oncolytic Potential of DNA Viruses. PubMed Central. [Link]

-

Trapping of 5-Fluorodeoxyuridine Monophosphate by Thymidylate Synthase Confers Resistance to 5-Fluorouracil. ACS Omega. [Link]

-

Chemistry of phosphodiester bond formation by DNA polymerase. Biology Stack Exchange. [Link]

-

Thymidylate synthase - Proteopedia. Proteopedia. [Link]

-

DNA Polymerase Activity Assay Using Near-infrared Fluorescent Labeled DNA Visualized by Acrylamide Gel Electrophoresis. PubMed. [Link]

-

Thymidylate synthase - Wikipedia. Wikipedia. [Link]

-

What is the role of dTTP, or deoxythymidine triphosphate, in DNA replication and how does its structure contribute to its function? Proprep. [Link]

-

Thymidylate synthase – Knowledge and References. Taylor & Francis Online. [Link]

-

A Critical Balance: dNTPs and the Maintenance of Genome Stability. MDPI. [Link]

-

Understanding the interplay between dNTP metabolism and genome stability in cancer. Bio-protocol. [Link]

-

Highly mutagenic and severely imbalanced dNTP pools can escape detection by the S-phase checkpoint. Nucleic Acids Research, Oxford Academic. [Link]

-

Identification of a de novo thymidylate biosynthesis pathway in mammalian mitochondria. PNAS. [Link]

-

Thymidylate synthase – Knowledge and References. Taylor & Francis Online. [Link]

-

DNA Polymerase γ Assay Kit. BPS Bioscience. [Link]

-

Polymerase Fluorometric Activity Assay Kit. Creative BioMart. [Link]

-

DNA synthesis from diphosphate substrates by DNA polymerases. PNAS. [Link]

-

Phosphodiester Bond in DNA & RNA | Linkage, Formation & Function. Study.com. [Link]

-

Thymidine triphosphate - Wikipedia. Wikipedia. [Link]

-

Mechanism of incorporation of dTTP opposite dA by DNA polymerase IV.... ResearchGate. [Link]

-

dTTP - CliniSciences. CliniSciences. [Link]

-

Targeting Nuclear Thymidylate Biosynthesis. National Institutes of Health. [Link]

-

Mechanisms of Insertion of dCTP and dTTP Opposite the DNA Lesion O6-Methyl-2′-deoxyguanosine by Human DNA Polymerase η. National Institutes of Health. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. academic.oup.com [academic.oup.com]

- 3. Effect of a dCTP:dTTP pool imbalance on DNA replication fidelity in Friend murine erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. proteopedia.org [proteopedia.org]

- 6. Phosphodiester bond - Wikipedia [en.wikipedia.org]

- 7. Watching DNA polymerase η make a phosphodiester bond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thymidylate synthase - Wikipedia [en.wikipedia.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. pnas.org [pnas.org]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. What Is Deoxythymidine Triphosphate (dTTP)? [excedr.com]

- 15. proprep.com [proprep.com]

- 16. biology.stackexchange.com [biology.stackexchange.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Effect of dNTP pool alterations on fidelity of leading and lagging strand DNA replication in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The effects of dNTP pool imbalances on frameshift fidelity during DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Increased and Imbalanced dNTP Pools Symmetrically Promote Both Leading and Lagging Strand Replication Infidelity | PLOS Genetics [journals.plos.org]

- 21. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil: Is it time to move forward? - PMC [pmc.ncbi.nlm.nih.gov]

- 24. taylorandfrancis.com [taylorandfrancis.com]

- 25. Zidovudine - Wikipedia [en.wikipedia.org]

- 26. ClinPGx [clinpgx.org]

- 27. What is the mechanism of Zidovudine? [synapse.patsnap.com]

- 28. Azt - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 29. AZT | Antiviral Drug, AIDS Treatment, Mechanism of Action, & Facts | Britannica [britannica.com]

- 30. Characterization of a novel DNA polymerase activity assay enabling sensitive, quantitative and universal detection of viable microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 31. DNA Polymerase Activity Assay Using Near-infrared Fluorescent Labeled DNA Visualized by Acrylamide Gel Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. bpsbioscience.com [bpsbioscience.com]

- 33. Polymerase Fluorometric Activity Assay Kit | Creative BioMart – Assay Kit [creativebiomart.net]

Cellular functions and metabolic pathways of dTTP.

An In-depth Technical Guide to the Cellular Functions and Metabolic Pathways of Deoxythymidine Triphosphate (dTTP)

Abstract

Deoxythymidine triphosphate (dTTP) is a cornerstone of genomic integrity, serving as an indispensable precursor for the synthesis and repair of DNA.[1][2] The precise regulation of its intracellular concentration is paramount; deficiencies can stall DNA replication and lead to genomic instability, while excesses can be mutagenic and promote oncogenesis.[2] This technical guide provides a comprehensive exploration of the metabolic pathways governing dTTP synthesis—the de novo and salvage routes—and the intricate regulatory networks that control its cellular pools. We will delve into the core cellular functions of dTTP, its critical role in mitochondrial DNA maintenance, and its significance as a pivotal target for antiviral and cancer chemotherapeutics. Methodologies for the quantitative analysis of dTTP pools and the enzymatic assays central to studying its metabolism are also detailed, offering researchers and drug development professionals a thorough understanding of this vital nucleotide.

The Central Role of dTTP in Cellular Homeostasis

Deoxythymidine triphosphate is one of the four deoxyribonucleoside triphosphates (dNTPs) that constitute the fundamental building blocks of DNA, the others being dATP, dGTP, and dCTP.[1][3] Structurally, it comprises a thymine base, a deoxyribose sugar, and a triphosphate group.[1][2] Within the DNA double helix, dTTP forms two hydrogen bonds specifically with deoxyadenosine triphosphate (dATP), a pairing crucial for the fidelity of DNA replication.[2][4] Unlike the other dNTPs, the "deoxy-" prefix is often omitted because thymidine is almost exclusively found in DNA; its ribonucleotide counterpart in RNA is uridine triphosphate (UTP).[4][5] The cellular functions of dTTP extend beyond being a simple structural component; it is a critical substrate for DNA polymerases during replication and is essential for various DNA repair mechanisms that protect genomic integrity.[2][6]

Metabolic Pathways for dTTP Biosynthesis

Cells employ two distinct and highly regulated pathways to synthesize dTTP, ensuring a consistent supply for DNA maintenance while preventing harmful imbalances: the de novo pathway, which builds the molecule from simpler precursors, and the salvage pathway, which recycles existing thymidine.[7][8]

The De Novo Synthesis Pathway

The de novo pathway is the primary source of dTTP synthesis and is intrinsically linked to folate metabolism. The key reaction is the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[2][9]

-

Thymidylate Synthase (TS): This folate-dependent enzyme catalyzes the critical methylation of dUMP to form dTMP.[9][10][11] This reaction is the sole intracellular de novo source for dTMP and is thus a rate-limiting step.[10] The methyl group is donated by 5,10-methylenetetrahydrofolate, which is oxidized to dihydrofolate (DHF) in the process.[7]

-

Dihydrofolate Reductase (DHFR): For continuous dTMP synthesis, DHF must be recycled back to tetrahydrofolate (THF). DHFR catalyzes this reduction using NADPH as a cofactor.[7] The inhibition of DHFR starves the cell of the necessary cofactor for TS, indirectly shutting down dTTP synthesis.

-

Phosphorylation Cascade: Once dTMP is formed, it undergoes two sequential phosphorylation steps to become the biologically active dTTP.

Recent evidence has also identified a complete de novo dTMP synthesis pathway within mammalian mitochondria, highlighting the organelle's capacity to independently produce this crucial nucleotide to maintain mtDNA integrity.[7]

The Salvage Pathway

The salvage pathway provides an alternative, energy-efficient route to dTMP by recycling thymidine from the degradation of DNA or from extracellular sources.[13][14][15]

-

Thymidine Kinase (TK): This is the key enzyme of the salvage pathway, catalyzing the phosphorylation of thymidine to dTMP using ATP.[13][16][17]

-

Isoenzymes: Mammalian cells have two main isoenzymes of thymidine kinase with distinct localizations and roles:

-

TK1: A cytosolic enzyme whose expression and activity are tightly regulated by the cell cycle, peaking during the S phase to support nuclear DNA replication.[12][16]

-

TK2: A mitochondrial enzyme that is expressed throughout the cell cycle and is primarily responsible for providing dTMP for mtDNA synthesis.[12][16]

-

-

Final Phosphorylation: As with the de novo pathway, the dTMP generated by TK is subsequently phosphorylated to dTDP and then to dTTP.[16][17]

The existence of these two pathways underscores a critical principle in cellular metabolism: redundancy and tight regulation ensure that the essential building blocks for DNA synthesis are available when needed, particularly in proliferating cells.

Regulation of Intracellular dTTP Pools

Maintaining a balanced supply of all four dNTPs is critical for cellular health.[18] The regulation of dTTP pools is achieved through multiple mechanisms, including allosteric enzyme control and cell cycle-dependent protein expression and degradation.

Allosteric Regulation of Ribonucleotide Reductase (RNR)

Ribonucleotide Reductase (RNR) is the enzyme responsible for the de novo synthesis of all four deoxyribonucleotides by reducing their corresponding ribonucleotides.[19][20][21] It is a primary control point for the overall dNTP pool size and balance. RNR activity is exquisitely regulated by the binding of nucleotide effectors to two allosteric sites:

-

Overall Activity Site (a-site): Binding of ATP to this site activates the enzyme, while binding of dATP is strongly inhibitory.[20][22] This functions as a master on/off switch, linking dNTP production to the cell's energy status.

-

Substrate Specificity Site (s-site): The binding of different dNTPs to this site modulates the enzyme's substrate preference to ensure a balanced output of the four dNTPs. For instance, dTTP binding promotes the reduction of GDP (leading to dGTP), while dGTP binding stimulates ADP reduction (leading to dATP).[22][23] This intricate feedback system prevents the overproduction of any single dNTP.[23]

Cell Cycle-Dependent Regulation

The demand for dTTP skyrockets during the S phase of the cell cycle to accommodate DNA replication. Consequently, the expression of key synthetic enzymes is tightly synchronized with cell cycle progression.[8]

-

Enzyme Expression: The levels of Thymidylate Synthase (TS) and cytosolic Thymidine Kinase (TK1) are low in quiescent (G0/G1) cells but increase dramatically as cells enter the S phase.[8][12]

-

Protein Degradation: To prevent the accumulation of dangerously high levels of dTTP outside of S phase, key enzymes are targeted for destruction. The Anaphase Promoting Complex/Cyclosome (APC/C), a critical cell cycle regulator, mediates the proteolysis of both TK1 and thymidylate kinase (TMPK) during mitosis and G1 phase.[8] This down-regulation is essential for maintaining genomic stability.[8]

Control via dNTP Degradation

In non-cycling cells, dNTP pools are kept extremely low to prevent inappropriate DNA synthesis and reduce the risk of mutations. The enzyme Sterile Alpha Motif and HD-domain containing protein 1 (SAMHD1) contributes to this control by functioning as a deoxynucleoside triphosphohydrolase, degrading dNTPs into their deoxynucleoside and triphosphate components.[23]

Clinical Significance and Therapeutic Targeting

The central role of dTTP synthesis in cell proliferation makes its metabolic pathway a prime target for therapeutic intervention, particularly in oncology and virology.

Anticancer Chemotherapy

Cancer cells are characterized by rapid and uncontrolled proliferation, which creates a high demand for dNTPs.[20] This dependency makes the dTTP synthesis pathway an excellent target for chemotherapy.[10][24]

-

Thymidylate Synthase (TS) Inhibitors: These drugs are a cornerstone of treatment for various solid tumors, including colorectal and breast cancer.[10][25][26]

-

5-Fluorouracil (5-FU): A pyrimidine analog that, once metabolized, irreversibly inhibits TS, leading to dTMP depletion and "thymineless death" in cancer cells.[10][11]

-

Antifolates (e.g., Pemetrexed, Raltitrexed): These drugs are folate analogs that compete with the natural folate cofactor of TS, effectively inhibiting the enzyme.[10][27]

-

-

Dihydrofolate Reductase (DHFR) Inhibitors: Drugs like Methotrexate block the regeneration of THF, indirectly starving TS of its essential cofactor and halting dTTP production.

Antiviral Therapy

The salvage pathway is exploited in antiviral therapies. Many viruses, such as Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV), encode their own thymidine kinases or rely on host cell enzymes for replication.[17]

-

Nucleoside Analogs (e.g., Azidothymidine, AZT): AZT is a thymidine analog used to treat HIV.[4] It is phosphorylated by cellular kinases to its triphosphate form. The viral reverse transcriptase enzyme incorporates AZT-triphosphate into the growing viral DNA chain, but because AZT lacks the 3'-hydroxyl group, it acts as a chain terminator, halting viral replication.[4]

Quantitative Data on dNTP Pools

The intracellular concentrations of dNTPs are dynamic, varying significantly with cell type, metabolic state, and cell cycle phase. Maintaining the correct ratios is as important as the absolute amounts.[18]

| Cell State / Type | dATP (pmol/10⁶ cells) | dGTP (pmol/10⁶ cells) | dCTP (pmol/10⁶ cells) | dTTP (pmol/10⁶ cells) | Reference |

| Normal Human Bone Marrow | 1.5 | 0.4 | 0.6 | 1.4 | [28] |

| Leukemic Human Bone Marrow | ~3x Normal Levels | ~3x Normal Levels | ~3x Normal Levels | ~3x Normal Levels | [28] |

| PHA-Stimulated Lymphocytes (72h) | 3.7 | 1.9 | 2.9 | 9.4 | [28] |

| HL-60 Leukemia Cells (Control) | 7.22 (μM) | N/A | 4.96 (μM) | 24.52 (μM) | [29] |

| Human Macrophages (Non-dividing) | 20-40 nM (total dNTPs) | 20-40 nM (total dNTPs) | 20-40 nM (total dNTPs) | 20-40 nM (total dNTPs) | [30] |

| Activated CD4+ T Cells (Dividing) | 2-5 μM (total dNTPs) | 2-5 μM (total dNTPs) | 2-5 μM (total dNTPs) | 2-5 μM (total dNTPs) | [30] |

Note: Values are presented as reported in the source literature. Direct comparison between pmol/10⁶ cells and molar concentrations (μM, nM) requires assumptions about cell volume.[31] Typically, dTTP pools are the largest among the dNTPs in proliferating cells, while dGTP pools are often the smallest.[32]

Experimental Protocols and Methodologies

Studying dTTP metabolism requires robust methods for quantifying nucleotide pools and measuring the activity of key enzymes.

Workflow for dNTP Pool Quantification via HPLC

High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for separating and quantifying dNTPs from cell extracts.

Causality: The choice of an acid extraction is critical to immediately halt enzymatic activity and precipitate proteins, preserving the in vivo state of the nucleotide pools. The strong anion exchange (SAX) column is chosen for its ability to separate nucleotides based on the negative charge of their phosphate groups, allowing for clear resolution of mono-, di-, and triphosphates.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. fiveable.me [fiveable.me]

- 3. biologyonline.com [biologyonline.com]

- 4. What Is Deoxythymidine Triphosphate (dTTP)? [excedr.com]

- 5. Thymidine triphosphate - Wikipedia [en.wikipedia.org]

- 6. Thymidine monophosphate - Wikipedia [en.wikipedia.org]

- 7. Identification of a de novo thymidylate biosynthesis pathway in mammalian mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Control of dTTP pool size by anaphase promoting complex/cyclosome is essential for the maintenance of genetic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thymidylate synthase - Wikipedia [en.wikipedia.org]

- 10. Thymidylate synthase inhibitors as anticancer agents: from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fiveable.me [fiveable.me]

- 12. Regulation and Functional Contribution of Thymidine Kinase 1 in Repair of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What are thymidine kinase modulators and how do they work? [synapse.patsnap.com]

- 14. Role of pyrimidine salvage pathway in the maintenance of organellar and nuclear genome integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. What are thymidine kinase stimulants and how do they work? [synapse.patsnap.com]

- 18. Regulation by degradation, a cellular defense against deoxyribonucleotide pool imbalances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cellular regulation of ribonucleotide reductase in eukaryotes. | Department of Biology [biology.ox.ac.uk]

- 20. Ribonucleotide reductase - Wikipedia [en.wikipedia.org]

- 21. Ribonucleotide Reductases (RNRs): Structure, chemistry, and metabolism suggest new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Diversity in Overall Activity Regulation of Ribonucleotide Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pnas.org [pnas.org]

- 24. Thymidylate synthase: a critical target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Thymidylate synthase structure, function and implication in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Thymidylate Synthetase Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 27. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 28. Deoxyribonucleoside triphosphates in human cells: changes in disease and following exposure to drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Intracellular Nucleotide Levels and the Control of Retroviral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 31. A review comparing deoxyribonucleoside triphosphate (dNTP) concentrations in the mitochondrial and cytoplasmic compartments of normal and transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 32. journals.biologists.com [journals.biologists.com]

The complete biosynthesis pathway of deoxythymidine triphosphate.

An In-Depth Technical Guide to the Complete Biosynthesis Pathway of Deoxythymidine Triphosphate (dTTP)

Abstract

Deoxythymidine triphosphate (dTTP) is one of the four deoxyribonucleoside triphosphates (dNTPs) that serve as the fundamental building blocks for DNA synthesis and repair.[1][2] The fidelity of DNA replication and the stability of the genome are critically dependent on a balanced and sufficient supply of dTTP.[1] Consequently, the intricate network of enzymatic reactions responsible for its synthesis is tightly regulated and compartmentalized within the cell. This guide provides a comprehensive exploration of the two primary routes for dTTP production: the de novo pathway, which synthesizes the molecule from simpler precursors, and the salvage pathway, which recycles pre-existing thymidine. We will dissect the key enzymatic steps, explore the sophisticated regulatory mechanisms, and discuss the subcellular compartmentalization of these pathways. Furthermore, this document details established experimental protocols for assessing pathway activity and provides insights into the therapeutic targeting of this critical metabolic network, particularly in the context of oncology and virology.

Introduction

The synthesis of DNA is a cornerstone of cellular proliferation and genetic inheritance. Central to this process is the availability of deoxythymidine triphosphate (dTTP), the unique pyrimidine nucleotide of DNA. Unlike the other three dNTPs, dTTP synthesis requires a methylation step, making its production pathway a distinct and crucial metabolic hub.[3] Cells have evolved two interconnected pathways to ensure a reliable dTTP supply: the de novo pathway and the salvage pathway.[4][5]

The de novo pathway is paramount during the S-phase of the cell cycle, supporting the high demand for dNTPs during DNA replication.[6] The salvage pathway, conversely, is crucial in non-dividing cells and for recycling thymidine derived from DNA turnover, both intracellularly and from extracellular sources.[7][8] The enzymes involved in these pathways, particularly thymidylate synthase and thymidine kinase, are significant targets for chemotherapeutic agents due to their critical role in sustaining the proliferation of cancer cells.[3][9][10] This guide offers a detailed examination of these pathways, intended for researchers and drug development professionals seeking a deeper understanding of their mechanisms, regulation, and experimental analysis.

The De Novo Biosynthesis Pathway: Building from Scratch

The de novo synthesis of dTTP is a multi-step process that begins with ribonucleotide precursors and culminates in the unique methylation of a deoxyuridine nucleotide. This pathway is intricately linked with folate metabolism.[1]

The pathway can be initiated from either cytidine diphosphate (CDP) or uridine diphosphate (UDP). The key steps are as follows:

-

Ribonucleotide Reduction : The foundational step is the conversion of ribonucleoside diphosphates to their deoxy- forms. This reaction is catalyzed by Ribonucleotide Reductase (RNR) , a highly regulated enzyme that reduces the 2'-hydroxyl group of the ribose sugar.[2][11][12] RNR acts on UDP to produce dUDP or on CDP to produce dCDP.

-

Formation of dUMP : Deoxyuridine monophosphate (dUMP) is the direct precursor for dTMP and can be generated through several routes:

-

From dUDP : dUDP is phosphorylated to dUTP, which is then rapidly hydrolyzed to dUMP by dUTP diphosphatase (dUTPase) . This step is critical to prevent the misincorporation of uracil into DNA.[13][14]

-

From dCDP : Alternatively, dCDP is dephosphorylated to dCMP. dCMP deaminase then catalyzes the deamination of dCMP to form dUMP. This is a major pathway in many organisms.[15][16]

-

-

The Key Methylation Step : The hallmark reaction of this pathway is the reductive methylation of dUMP to deoxythymidine monophosphate (dTMP), catalyzed by Thymidylate Synthase (TS) .[3][17] This enzyme utilizes N⁵,N¹⁰-methylenetetrahydrofolate as the methyl donor.[3][4] In this reaction, the folate cofactor is oxidized to dihydrofolate (DHF).[4][5]

-

Regeneration of the Folate Cofactor : For continuous dTMP synthesis, DHF must be recycled back to tetrahydrofolate (THF). This reduction is performed by Dihydrofolate Reductase (DHFR) , an NADPH-dependent enzyme.[4][5] THF is then converted back to N⁵,N¹⁰-methylenetetrahydrofolate by Serine Hydroxymethyltransferase (SHMT) , completing the folate cycle.[4]

The causality behind this complex pathway is rooted in the need to create the unique methyl group on thymine from common metabolic precursors while preventing the accumulation of potentially mutagenic intermediates like dUTP.

Diagram: The De Novo dTTP Synthesis Pathway

Caption: The de novo synthesis pathway for dTMP production.

The Salvage Pathway: An Efficient Recycling Route

The salvage pathway provides an alternative, energy-efficient route to dTMP by recycling thymidine from the degradation of DNA.[8] This pathway is particularly active in cells not undergoing division and is mediated by a different set of enzymes.[6][7]

-

Thymidine Uptake : Extracellular thymidine is transported into the cell.

-

First Phosphorylation : Thymidine Kinase (TK) catalyzes the phosphorylation of thymidine to dTMP, using ATP as the phosphate donor.[1][8][17]

-

Thymidine Kinase 1 (TK1) : This is the cytosolic isoform. Its expression is tightly regulated and peaks during the S-phase of the cell cycle, aligning its activity with the demands of DNA replication.[6][18][19]

-

Thymidine Kinase 2 (TK2) : This is the mitochondrial isoform. Unlike TK1, its expression is not cell-cycle dependent, providing a constant capacity for thymidine salvage within the mitochondria to support mtDNA replication.[5][6]

-

The existence of this pathway underscores a critical biological principle: the conservation of complex molecules. Recycling thymidine is metabolically less expensive than synthesizing it de novo.

Diagram: The dTTP Salvage Pathway

Caption: The salvage pathway for dTMP production from thymidine.

The Final Common Steps: From dTMP to dTTP

Both the de novo and salvage pathways converge at the production of dTMP.[20] Two subsequent phosphorylation steps, catalyzed by kinases, are required to generate the biologically active dTTP.[1][13]

-

dTMP to dTDP : Thymidylate Kinase (TMPK) specifically phosphorylates dTMP to form deoxythymidine diphosphate (dTDP).[1][20]

-

dTDP to dTTP : Nucleoside Diphosphate Kinase (NDPK) , an enzyme with broad specificity, catalyzes the final phosphorylation, transferring a phosphate group from ATP to dTDP to yield dTTP.[1]

These final steps ensure that dTMP, once synthesized, is efficiently converted into the triphosphate form required by DNA polymerases.[21]

Regulation of dTTP Synthesis

To maintain genomic integrity, the intracellular pools of dNTPs must be tightly balanced.[1] Imbalances can lead to increased mutation rates and replication stress.[1] The dTTP synthesis pathway is therefore subject to sophisticated allosteric regulation and feedback control.

-

Ribonucleotide Reductase (RNR) Regulation : As the gatekeeper for all de novo dNTP synthesis, RNR is the primary control point. Its activity is modulated by the binding of nucleotide effectors at two allosteric sites:[2][11]

-

Activity Site : ATP binding activates the enzyme, while dATP binding is strongly inhibitory, providing a master on/off switch.[2][11]

-

Specificity Site : The binding of different dNTPs (including dTTP) to this site alters the enzyme's substrate preference, ensuring a balanced production of all four dNTPs. For example, the binding of dTTP stimulates the reduction of GDP to dGDP.[2][11]

-

-

Feedback Inhibition : The end-product, dTTP, inhibits key enzymes earlier in the pathway to prevent its own overproduction.

Diagram: Key Regulatory Feedback Loopsdot

// Nodes RNR [label="Ribonucleotide\nReductase (RNR)", fillcolor="#FFFFFF", fontcolor="#4285F4", shape=ellipse]; dCMP_deaminase [label="dCMP Deaminase", fillcolor="#FFFFFF", fontcolor="#4285F4", shape=ellipse]; TK [label="Thymidine Kinase", fillcolor="#FFFFFF", fontcolor="#4285F4", shape=ellipse]; dTTP [label="dTTP", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond]; dATP [label="dATP", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond]; ATP [label="ATP", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond];

// Edges dTTP -> dCMP_deaminase [label=" Inhibition"]; dTTP -> TK [label=" Inhibition"]; dTTP -> RNR [label=" Specificity\nModulation"]; dATP -> RNR [label=" Strong\nInhibition"]; ATP -> RNR [label=" Activation", arrowhead=normal]; }

Sources

- 1. laboratorynotes.com [laboratorynotes.com]

- 2. Ribonucleotide reductases: essential enzymes for bacterial life - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thymidylate synthase - Wikipedia [en.wikipedia.org]

- 4. Identification of a de novo thymidylate biosynthesis pathway in mammalian mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Origins of mitochondrial thymidine triphosphate: Dynamic relations to cytosolic pools - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. What are thymidine kinase modulators and how do they work? [synapse.patsnap.com]

- 9. Structural aspects of the inhibition and catalytic mechanism of thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. bio.libretexts.org [bio.libretexts.org]

- 12. Ribonucleotide reductase - Wikipedia [en.wikipedia.org]

- 13. Describe the path for the synthesis of TTP from UTP. | Filo [askfilo.com]

- 14. researchgate.net [researchgate.net]

- 15. aacrjournals.org [aacrjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. Thymidine monophosphate - Wikipedia [en.wikipedia.org]

- 18. Thymidine kinase in clinical chemistry - Wikipedia [en.wikipedia.org]

- 19. What is Thymidine kinase 1? - DiviTum® TKa [divitum.com]

- 20. researchgate.net [researchgate.net]

- 21. What Is Deoxythymidine Triphosphate (dTTP)? [excedr.com]

- 22. Thymidine kinase - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Role of Deoxythymidine Triphosphate (dTTP) in Maintaining Genomic Stability

Abstract

The faithful replication and repair of the genome are paramount to cellular life, preventing the onset of diseases such as cancer. Central to this process is the maintenance of a balanced and sufficient supply of deoxynucleoside triphosphates (dNTPs), the fundamental building blocks of DNA.[1] This guide provides a comprehensive technical examination of the specific and critical role of deoxythymidine triphosphate (dTTP) in preserving genomic stability. We will explore the intricate pathways of dTTP synthesis and its multi-layered regulation, the direct impact of dTTP concentration on DNA polymerase fidelity, and the severe consequences of pool imbalances, ranging from replication stress to hypermutability. Furthermore, we delve into the cellular machinery responsible for dTTP homeostasis and discuss the pathological implications of its dysregulation, which forms the basis for major anticancer therapeutic strategies. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistic understanding of this essential nucleotide.

The Principle of Nucleotide Pool Homeostasis

Genomic integrity is not merely a function of high-fidelity DNA polymerases and robust DNA repair machinery; it is fundamentally dependent on the precise regulation of its constituent building blocks. The intracellular pool of the four dNTPs—dATP, dGTP, dCTP, and dTTP—is maintained in a delicate equilibrium that is tightly coordinated with the cell cycle.[2] Deviations from this balance, whether through depletion, excess, or skewed ratios of individual dNTPs, can have profound and deleterious effects on the genome.[3][4] An imbalance can lead to increased mutation rates, stalled DNA replication forks, and illegitimate recombination, collectively contributing to genomic instability—a hallmark of cancer.[1] Therefore, understanding the contribution of each individual dNTP is crucial. This guide will focus specifically on dTTP, a nucleotide whose synthesis and concentration are subject to exceptionally stringent control.

dTTP Metabolism: A Tightly Regulated Supply Chain

The cellular concentration of dTTP is governed by the coordinated action of anabolic (synthesis) and catabolic (degradation) pathways, ensuring its availability during S-phase while preventing its accumulation at other times.

Anabolic Pathways: De Novo and Salvage Synthesis

Cells employ two primary routes to produce dTTP:

-

De Novo Synthesis: This is the main pathway for generating dTTP. It begins with deoxyuridine monophosphate (dUMP). The enzyme thymidylate synthase (TS) catalyzes the critical methylation of dUMP to form deoxythymidine monophosphate (dTMP).[5] This reaction uniquely requires N5,N10-methylene tetrahydrofolate as a methyl donor, which is subsequently oxidized to dihydrofolate.[5] Dihydrofolate reductase (DHFR) then regenerates the tetrahydrofolate pool, making this cycle a prime target for chemotherapy.[6]

-

Salvage Pathway: This pathway recycles thymidine from degraded DNA or extracellular sources. The enzyme thymidine kinase 1 (TK1) phosphorylates thymidine to generate dTMP.[7][8]

Following the formation of dTMP by either pathway, two sequential phosphorylation steps, catalyzed by thymidylate kinase (TMPK) and nucleoside diphosphate kinases (NDPKs) , convert dTMP first to deoxythymidine diphosphate (dTDP) and finally to the functional dTTP molecule.[7]

Step-by-Step Methodology:

-

Cell Lysis and dNTP Extraction:

-

Harvest a known number of cells (typically 1-5 million) by trypsinization or scraping.

-

Immediately quench metabolic activity by resuspending the cell pellet in 1 mL of ice-cold 60% methanol.

-

Lyse cells by three cycles of freeze-thawing (liquid nitrogen followed by a 37°C water bath) or by vigorous vortexing.

-

Incubate the lysate at 95°C for 3 minutes to inactivate endogenous enzymes, then cool on ice.

-

Clarify the extract by centrifuging at ~18,000 x g for 5 minutes at 4°C. Transfer the supernatant to a new tube. [9]

-

-

Sample Preparation:

-

Dry the methanol extract completely using a vacuum centrifuge (Speed-Vac).

-

Resuspend the dried pellet in a known volume (e.g., 100 µL) of assay buffer (e.g., 20 mM Tris-HCl pH 7.5).

-

-

Primer Extension Reaction:

-

Prepare a master mix for each dNTP to be measured. For the dTTP assay, the mix will contain assay buffer, MgCl2, DTT, a specific primer-template designed for dTTP quantification, DNA polymerase (e.g., Klenow fragment or Taq polymerase), and a radiolabeled nucleotide (e.g., [α-³²P]dATP). [10][11] * Prepare a standard curve using known concentrations of dTTP (e.g., 0 to 200 fmol).

-

Set up reactions in triplicate on ice: add master mix, followed by either the standard or the cell extract.

-

Initiate the reaction by transferring the tubes to a 37°C water bath and incubate for a defined period (e.g., 45 minutes).

-

-

Quantification:

-

Stop the reaction by adding EDTA.

-

Spot a portion of each reaction onto DE81 ion-exchange filter paper discs and allow them to dry.

-

Wash the discs three times in a phosphate buffer to remove unincorporated radiolabeled dNTPs, followed by a final wash in ethanol.

-

Place the dried discs in scintillation vials with scintillation fluid.

-

Measure the incorporated radioactivity (counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Plot the CPM values for the standards against their known concentrations to generate a standard curve.

-

Use the linear equation from the standard curve to calculate the concentration of dTTP in the cell extracts based on their CPM values.

-

Normalize the result to the initial cell number to report the final value as pmol/10⁶ cells.

-

Conclusion

Deoxythymidine triphosphate is not merely a passive substrate for DNA synthesis but an active participant in the complex network that maintains genomic stability. Its cellular concentration is the result of a highly regulated balance between synthesis, degradation, and salvage, a balance that is intrinsically linked to the cell cycle. Both depletion and excess of dTTP create distinct forms of cellular stress that directly threaten the integrity of the genome by impeding replication and reducing the fidelity of DNA polymerases. The intricate mechanisms that control dTTP pools, from the APC/C-mediated degradation of synthetic enzymes to the catabolic activity of SAMHD1, underscore the evolutionary pressure to maintain this critical equilibrium. A thorough understanding of these pathways not only illuminates fundamental aspects of cell biology but also continues to provide a rational basis for the development of effective therapeutic strategies against cancer and other proliferative diseases.

References

-

Franzolin, E., Pontarin, G., & Bianchi, V. (2013). The deoxynucleotide triphosphohydrolase SAMHD1 is a major regulator of DNA precursor pools in mammalian cells. PNAS. [Link]

-

Ordonez, T., et al. (2020). SAMHD1 as a key regulator of dNTP homeostasis. ResearchGate. [Link]

-

Chen, S., et al. (2018). The dNTPase activity of SAMHD1 is important for its suppression of innate immune responses in differentiated monocytic cells. Journal of Biological Chemistry. [Link]

-

baseclick GmbH. dCTP: Role, Applications, and Importance in DNA Synthesis. [Link]

-

Mlcochova, P., et al. (2017). Cellular functions of SAMHD1. ResearchGate. [Link]

-

Fiveable. dTTP Definition. Biological Chemistry I Key Term. [Link]

-

Puy, A., et al. (2021). Understanding the interplay between dNTP metabolism and genome stability in cancer. Journal of Cell Science. [Link]

-

Kumar, D., et al. (2010). A Critical Balance: dNTPs and the Maintenance of Genome Stability. Genes. [Link]

-

Puy, A., et al. (2021). Understanding the interplay between dNTP metabolism and genome stability in cancer. Journal of Cell Science. [Link]

-

Ji, X., et al. (2013). Structural basis of cellular dNTP regulation by SAMHD1. Nature Structural & Molecular Biology. [Link]

-

Rudd, S. G., et al. (2016). Pathways controlling dNTP pools to maintain genome stability. DNA Repair. [Link]

-

Excedr. (2022). What Is Deoxythymidine Triphosphate (dTTP)?. [Link]

-

Kumar, D., et al. (2011). Effects of dNTP pool imbalances on cell cycle and proliferation. ResearchGate. [Link]

-

Wikipedia. Thymidine monophosphate. [Link]

-

Ke, P. Y., et al. (2005). Control of dTTP pool size by anaphase promoting complex/cyclosome is essential for the maintenance of genetic stability. Genes & Development. [Link]

-

Ferraro, P., et al. (2010). Measurement of Mitochondrial dNTP Pools. Mitochondrial DNA. [Link]

-

Landoni, E., et al. (2017). Quantitative solid-phase assay to measure deoxynucleoside triphosphate pools. Nucleic Acids Research. [Link]

-

Amara, F. N., et al. (2000). Effect of a dCTP:dTTP pool imbalance on DNA replication fidelity in Friend murine erythroleukemia cells. Environmental and Molecular Mutagenesis. [Link]

-

Wang, S. Y., & Tsao, M. S. (2021). Mechanism of Drug Tolerant Persister Cancer Cells: The Landscape and Clinical Implication for Therapy. Journal of Thoracic Oncology. [Link]

-

Sherman, P. A., & Fyfe, J. A. (1989). Quantitation of cellular deoxynucleoside triphosphates. Analytical Biochemistry. [Link]

-

Russo, M., et al. (2019). Colorectal cancer cells enter a diapause-like DTP state to survive chemotherapy. Cell. [Link]

-

Eger, B. T., & Benkovic, S. J. (2010). DNA Polymerase Fidelity: Comparing Direct Competition of Right and Wrong dNTP Substrates with Steady State and Presteady State Kinetics. Biochemistry. [Link]

-

Dhanyamraju, P. K., et al. (2022). Drug-tolerant persister cell in cancer: reversibility, microenvironmental interplay, and therapeutic strategies. Frontiers in Oncology. [Link]

-

Watt, D. L., et al. (2016). Extracting and Measuring dNTP Pools in Saccharomyces cerevisiae. Methods in Molecular Biology. [Link]

-

Roston, D., & Cui, Q. (2015). Understanding the Fidelity and Specificity of DNA Polymerase I. ACS Omega. [Link]

-

Abdulovic, A. (2016). Key Enzymes in the Thymidine biosynthesis pathway. ResearchGate. [Link]

-

Stillman, B. (2013). Deoxynucleoside triphosphate (dNTP) synthesis and destruction regulate the replication of both cell and virus genomes. PNAS. [Link]

-

Pai, C. C., et al. (2019). Step-by-step protocol for measurement of dNTP concentrations in mouse tissues. bioRxiv. [Link]

-

Perlow, R. A., & Broyde, S. (2003). Altering DNA polymerase incorporation fidelity by distorting the dNTP binding pocket with a bulky carcinogen-damaged template. Biochemistry. [Link]

-

Anderson, D. D., et al. (2011). Targeting Nuclear Thymidylate Biosynthesis. Biochimica et Biophysica Acta. [Link]

-

Wikipedia. Thymidylate synthase. [Link]

-

Boosalis, M. S., et al. (1987). DNA Polymerase Insertion Fidelity. Journal of Biological Chemistry. [Link]

-

Ke, P. Y., et al. (2005). Control of dTTP pool size by anaphase promoting complex/cyclosome is essential for the maintenance of genetic stability. Genes & Development. [Link]

-

Rechkoblit, O., et al. (2012). Mechanisms of Insertion of dCTP and dTTP Opposite the DNA Lesion O6-Methyl-2′-deoxyguanosine by Human DNA Polymerase η. Journal of Biological Chemistry. [Link]

-

Urasaki, Y., et al. (2020). dUTPase inhibition confers susceptibility to a thymidylate synthase inhibitor in DNA-repair-defective human cancer cells. Cancer Science. [Link]

-

Andersen, C. L., et al. (2011). Effect of Thymidylate Synthase Inhibitors on dUTP and TTP Pool Levels and the Activities of DNA Repair Glycosylases on Uracil and 5-Fluorouracil in DNA. PLoS One. [Link]

-

National Cancer Institute. Developmental Therapeutics Program (DTP). [Link]

-

Wei, Y., et al. (2023). Molecular mechanisms of cellular metabolic homeostasis in stem cells. Stem Cell Research & Therapy. [Link]

Sources

- 1. journals.biologists.com [journals.biologists.com]

- 2. Molecular mechanisms of cellular metabolic homeostasis in stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Understanding the interplay between dNTP metabolism and genome stability in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thymidylate synthase - Wikipedia [en.wikipedia.org]

- 6. Targeting Nuclear Thymidylate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thymidine monophosphate - Wikipedia [en.wikipedia.org]

- 8. Control of dTTP pool size by anaphase promoting complex/cyclosome is essential for the maintenance of genetic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Measurement of Mitochondrial dNTP Pools - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitation of cellular deoxynucleoside triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Thymidylate Synthase in De Novo dTTP Synthesis: A Technical Guide for Researchers

Introduction

The fidelity of DNA replication and repair is paramount to cellular life, and the balanced supply of deoxyribonucleoside triphosphates (dNTPs) is a critical determinant of this process. Among the four dNTPs, the de novo synthesis of deoxythymidine triphosphate (dTTP) follows a unique pathway, with the enzyme thymidylate synthase (TS) at its core. This enzyme, by catalyzing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), represents the sole de novo source of thymidine, an essential precursor for DNA biosynthesis.[1][2][3] Consequently, TS is a molecule of immense interest, not only for its fundamental role in cellular metabolism but also as a critical target for cancer chemotherapy.[2][4][5] This guide provides an in-depth exploration of the multifaceted role of thymidylate synthase, from its intricate catalytic mechanism to its clinical significance and the methodologies employed to study its function.

The De Novo dTTP Synthesis Pathway: A Unique Methylation Event

The de novo synthesis of dTTP is a multi-step enzymatic process that ensures a steady supply of this crucial nucleotide for DNA synthesis. Unlike the synthesis of other deoxynucleotides, the formation of the thymine base involves a crucial methylation step catalyzed by thymidylate synthase. The pathway begins with the reduction of uridine diphosphate (UDP) or cytidine diphosphate (CDP) to their deoxy forms by ribonucleotide reductase. A series of enzymatic conversions then lead to the production of dUMP, the direct substrate for TS.[6]

Thymidylate synthase catalyzes the reductive methylation of dUMP to dTMP, utilizing N⁵,N¹⁰-methylenetetrahydrofolate as the methyl donor.[1][7] This reaction is unique in folate metabolism as the tetrahydrofolate cofactor is simultaneously oxidized to dihydrofolate (DHF).[1] To sustain dTMP synthesis, DHF must be reduced back to tetrahydrofolate by the enzyme dihydrofolate reductase (DHFR). The resulting dTMP is then sequentially phosphorylated by thymidylate kinase and a nucleoside diphosphate kinase to yield dTDP and finally dTTP, which can then be incorporated into DNA.[8] The tight regulation of this pathway is essential, as imbalances in the dNTP pool can lead to increased uracil misincorporation into DNA, resulting in genomic instability and mitochondrial dysfunction.[9][10]

Caption: De Novo dTTP Synthesis Pathway.

Thymidylate Synthase: Structure and Catalytic Mechanism

Human thymidylate synthase is a homodimeric enzyme, with each monomer being approximately 35 kDa in size.[1] The active site is located at the interface of the two monomers and contains a highly conserved cysteine residue that is crucial for catalysis.[1][3] The catalytic mechanism of TS is a complex, multi-step process that involves the formation of a covalent ternary complex between the enzyme, dUMP, and the cofactor N⁵,N¹⁰-methylenetetrahydrofolate.[7][11]

The reaction is initiated by the nucleophilic attack of the active site cysteine on the C6 position of the dUMP pyrimidine ring, forming a covalent bond.[1] This is followed by the formation of an imine intermediate with N⁵,N¹⁰-methylenetetrahydrofolate. A proton is then abstracted from the C5 position of dUMP, leading to the formation of an exocyclic methylene group. This intermediate undergoes a hydride transfer from the tetrahydrofolate cofactor, resulting in the methylation of dUMP to dTMP and the oxidation of tetrahydrofolate to dihydrofolate. Finally, the covalent bond between the enzyme and the product, dTMP, is cleaved, releasing dTMP and allowing the enzyme to participate in another catalytic cycle.

Caption: Catalytic Cycle of Thymidylate Synthase.

Regulation of Thymidylate Synthase Expression and Activity

The expression and activity of thymidylate synthase are tightly regulated to coordinate with the cellular demand for dTTP, particularly during the S phase of the cell cycle.[12] This regulation occurs at both the transcriptional and post-transcriptional levels. The human TS gene lacks a TATA box but contains GC-rich regions and is regulated by transcription factors such as LSF/TFCP2.[1][13]

A fascinating aspect of TS regulation is its ability to act as an RNA-binding protein, repressing the translation of its own mRNA.[14][15][16] This autoregulatory feedback loop allows for a rapid response to changes in cellular dUMP and folate levels. When TS is not bound to its substrates, it can bind to its own mRNA, inhibiting its translation.[14] This translational repression is relieved when substrate levels increase, allowing for the synthesis of more TS enzyme. Furthermore, TS has been shown to bind to the mRNAs of other proteins involved in cell cycle control and apoptosis, such as p53 and c-myc, suggesting a broader role in the coordinate regulation of cellular gene expression.[15][17]

Clinical Significance of Thymidylate Synthase: A Prime Target in Oncology

The critical role of thymidylate synthase in DNA synthesis makes it an attractive target for cancer chemotherapy.[2][4] Rapidly proliferating cancer cells have a high demand for dNTPs, rendering them particularly vulnerable to the inhibition of TS.[5] Depletion of the dTMP pool leads to an imbalance in dNTPs, increased uracil incorporation into DNA, and ultimately "thymineless death" of cancer cells.[1][11]

Several classes of drugs have been developed to inhibit TS, with 5-fluorouracil (5-FU) being one of the most widely used chemotherapeutic agents for various solid tumors, including colorectal, breast, and gastric cancers.[4][5] 5-FU is a prodrug that is metabolized to fluorodeoxyuridine monophosphate (FdUMP), which forms a stable inhibitory ternary complex with TS and N⁵,N¹⁰-methylenetetrahydrofolate.[5][11] Other TS inhibitors include folate analogs like raltitrexed and pemetrexed, which compete with the natural folate cofactor.[4] The expression level of TS in tumors has been investigated as a potential predictive marker for the response to 5-FU-based chemotherapy, although its prognostic value can vary depending on the cancer type and stage.[18][19][20][21]

| Inhibitor | Class | Mechanism of Action |

| 5-Fluorouracil (5-FU) | Fluoropyrimidine | Metabolized to FdUMP, forms a stable ternary complex with TS and N⁵,N¹⁰-methylenetetrahydrofolate.[5][11] |

| Capecitabine | Fluoropyrimidine (Prodrug) | Orally administered prodrug that is converted to 5-FU preferentially in tumor cells.[4] |

| Raltitrexed | Folate Analog | Directly inhibits TS by competing with N⁵,N¹⁰-methylenetetrahydrofolate.[4] |

| Pemetrexed | Folate Analog | A multi-targeted antifolate that inhibits TS, DHFR, and other folate-dependent enzymes.[4] |

Methodologies for Studying Thymidylate Synthase

A variety of biochemical and cellular assays are available to investigate the activity and inhibition of thymidylate synthase. The choice of assay depends on the specific research question, ranging from detailed kinetic analysis of the purified enzyme to high-throughput screening of potential inhibitors.

Experimental Workflow: A General Overview

Caption: General Experimental Workflow for TS Activity Assay.

Detailed Protocol: Spectrophotometric Thymidylate Synthase Activity Assay

This protocol describes a continuous spectrophotometric assay that measures the increase in absorbance at 340 nm resulting from the oxidation of NADPH during the coupled reaction of TS and DHFR.

1. Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM MgCl₂, 1 mM EDTA, 50 mM KCl.

-

Substrate Solution: 10 mM dUMP in assay buffer.

-

Cofactor Solution: 10 mM N⁵,N¹⁰-methylenetetrahydrofolate in assay buffer (prepare fresh).

-

DHFR Solution: 10 units/mL Dihydrofolate Reductase in assay buffer.

-

NADPH Solution: 10 mM NADPH in assay buffer.

-

Enzyme Solution: Purified thymidylate synthase or cell lysate containing TS, diluted in assay buffer to the desired concentration.

2. Assay Procedure:

-

In a 96-well UV-transparent plate, add the following reagents in the specified order to a final volume of 200 µL:

-

140 µL Assay Buffer

-

20 µL NADPH Solution

-

10 µL DHFR Solution

-

10 µL Cofactor Solution

-

-

Incubate the plate at 37°C for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding 10 µL of the Enzyme Solution.

-

Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes using a microplate reader.

-

For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before initiating the reaction with the substrate.

3. Data Analysis:

-

Calculate the rate of NADPH oxidation from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε of NADPH at 340 nm = 6220 M⁻¹cm⁻¹).

-

Determine the specific activity of the enzyme (units/mg protein). One unit of TS activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of dTMP per minute under the specified assay conditions.

Self-Validation and Causality: This coupled assay provides a self-validating system as the production of DHF by TS is directly linked to the consumption of NADPH by DHFR. The rate of NADPH oxidation is therefore directly proportional to the rate of dTMP synthesis. The inclusion of a no-enzyme control is crucial to account for any non-enzymatic degradation of NADPH.

Conclusion and Future Perspectives

Thymidylate synthase remains a cornerstone of our understanding of DNA replication and a clinically validated target in oncology. Its unique catalytic mechanism and intricate regulation continue to be areas of active research. Future investigations will likely focus on elucidating the broader regulatory roles of TS in cellular signaling and gene expression, as well as the development of novel inhibitors that can overcome mechanisms of drug resistance. The continued exploration of the structure-function relationships of this vital enzyme will undoubtedly pave the way for more effective and targeted cancer therapies.

References

-

Wikipedia. Thymidylate synthase. [Link]

-

Wikipedia. Thymidylate synthase inhibitor. [Link]

-

Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). Thymidylate synthase: a critical target for cancer chemotherapy. Clinical cancer research, 9(8), 2844-2851. [Link]

-

Popat, S., Matakidou, A., & Houlston, R. S. (2005). The clinical significance of thymidylate synthase (TS) expression in primary colorectal cancer: An Intergroup combined analysis. Journal of Clinical Oncology, 23(16_suppl), 3511-3511. [Link]

-

LibreTexts Biology. (2023). 7.12: Deoxyribonucleotide de novo Biosynthesis. [Link]

-

Patsnap Synapse. (2024). What are TYMS inhibitors and how do they work?. [Link]

-